2,3,4,5,6-Pentafluorobenzyl chloroformate

Descripción general

Descripción

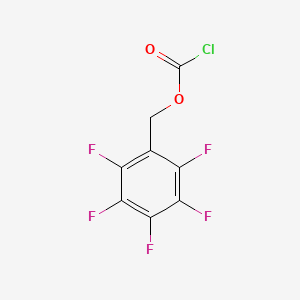

2,3,4,5,6-Pentafluorobenzyl chloroformate is a fluorinated organic compound with the molecular formula C8H2ClF5O2 and a molecular weight of 260.55 g/mol . It is a derivative of benzyl chloroformate, where the benzene ring is substituted with five fluorine atoms. This compound is primarily used as a reagent in organic synthesis and analytical chemistry.

Métodos De Preparación

2,3,4,5,6-Pentafluorobenzyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with phosgene (COCl2) in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

2,3,4,5,6-Pentafluorobenzyl chloroformate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4,5,6-pentafluorobenzyl alcohol and carbon dioxide.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and water for hydrolysis. The major products formed depend on the type of nucleophile and reaction conditions.

Aplicaciones Científicas De Investigación

Synthesis of Activated Esters

Overview : 2,3,4,5,6-Pentafluorobenzyl chloroformate is primarily used to synthesize activated esters. These esters are crucial for creating compounds with improved stability and lipophilicity.

Mechanism : The compound acts as an acylating agent, transferring the pentafluorobenzyl group to nucleophiles such as alcohols and amines. This reaction facilitates the formation of esters and amides that are essential in various chemical processes.

Peptide Synthesis

Importance : In peptide synthesis, this compound is particularly valuable for forming C-terminal amides. These amides play a significant role in protein function and drug development.

Applications :

- Protein Modification : The compound aids in the selective modification of proteins by providing stable linkages.

- Drug Development : It is used to synthesize peptide-based drugs and intermediates.

Analytical Chemistry

Applications in Detection :

- Mass Spectrometry : The derivatives formed from this compound enhance detection sensitivity in mass spectrometry. For example, it has been utilized for the derivatization of atmospheric amines to improve quantification limits significantly .

- Chromatography : The compound is effective in creating derivatives that are suitable for gas chromatography and liquid chromatography due to their thermal stability and volatility.

Industrial Applications

Use in Specialty Chemicals : The compound is employed in the production of specialty chemicals and materials such as polymers and coatings. Its high reactivity allows for efficient synthesis processes that yield complex organic molecules.

Case Studies

-

Peptide Synthesis Study :

- Researchers utilized this compound to synthesize a series of peptides with varying lengths. The study demonstrated the compound's ability to facilitate the formation of stable C-terminal amides essential for biological activity.

- Analytical Method Development :

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-Pentafluorobenzyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (COCl) is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the carbonyl carbon, the chlorine atom is displaced, forming a new covalent bond and releasing hydrochloric acid (HCl) as a byproduct . This mechanism is fundamental to its use in derivatization and synthesis reactions.

Comparación Con Compuestos Similares

2,3,4,5,6-Pentafluorobenzyl chloroformate can be compared with other similar compounds such as:

2,3,4,5,6-Pentafluorobenzoyl chloride: Another fluorinated reagent used in organic synthesis and analytical chemistry.

4-Nitrobenzyl chloroformate: Used for similar derivatization purposes but lacks the fluorine atoms, resulting in different reactivity and properties.

2,3,4,5,6-Pentafluorobenzyl bromide: Similar structure but with a bromine atom instead of a chloroformate group, used in different types of reactions.

The uniqueness of this compound lies in its combination of a highly electrophilic chloroformate group and the electron-withdrawing effects of the fluorine atoms, which enhance its reactivity and stability in various applications.

Actividad Biológica

2,3,4,5,6-Pentafluorobenzyl chloroformate (PFB-Cl) is a highly reactive organic compound utilized primarily as a derivatizing agent in organic synthesis and analytical chemistry. Its unique structural properties, characterized by the presence of five fluorine atoms on the benzyl ring, enhance its electrophilicity and reactivity towards nucleophiles such as amino acids and alcohols. This article delves into the biological activity of PFB-Cl, exploring its mechanisms of action, applications in research, and relevant case studies.

PFB-Cl has the molecular formula C7H4ClF5 and is recognized for its high reactivity due to the electron-withdrawing effects of the fluorine atoms. This compound serves as a potent acylating agent that facilitates the formation of derivatives through nucleophilic substitution reactions.

Target of Action

PFB-Cl primarily targets amino acids and alcohols , forming stable derivatives that can be analyzed using various spectrometric techniques. The derivatization process enhances detection sensitivity in analytical applications.

Mode of Action

The compound interacts with nucleophiles through derivatization , resulting in the formation of pentafluorobenzyl derivatives. These derivatives exhibit enhanced electron affinity, which is crucial for their detection in mass spectrometry.

Applications in Research

PFB-Cl has several notable applications in scientific research:

- Analytical Chemistry : It is widely used as a derivatizing agent for gas chromatography (GC) and mass spectrometry (MS), improving the sensitivity and selectivity of amino acid detection.

- Organic Synthesis : The compound facilitates the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

- Biological Studies : PFB-Cl aids in modifying biomolecules to study enzyme mechanisms and protein interactions.

Case Studies and Research Findings

- Amino Acid Profiling : A study utilized PFB-Cl for the derivatization of amino acids in human lung cancer tissues. The method demonstrated excellent linearity with quantifiable limits in low nanomolar ranges, allowing detailed profiling of amino acid metabolism . The findings indicated significant differences in amino acid labeling patterns between cancerous and non-cancerous tissues.

- Detection of Atmospheric Amines : PFB-Cl was employed in solid-phase microextraction techniques to detect atmospheric amines effectively. The derivatization facilitated sensitive analysis, showcasing its utility beyond traditional organic synthesis applications .

- Pharmacokinetics Studies : Research indicated that PFB-Cl exhibits good stability and reactivity under various conditions. Its pharmacokinetic properties were assessed through animal models, revealing that lower doses effectively derivatized target biomolecules without significant adverse effects, while higher doses posed potential toxicity risks.

Comparative Analysis

The unique properties of PFB-Cl can be contrasted with similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| 2,3,4,5,6-Pentafluorobenzoyl Chloride | Similar electrophilic properties but less reactive | Organic synthesis |

| 4-Nitrobenzyl Chloroformate | Lacks fluorine atoms; different reactivity | Derivatization |

| 2,3,4,5,6-Pentafluorobenzyl Bromide | Different halogen; used in alternative reactions | Organic synthesis |

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O2/c9-8(15)16-1-2-3(10)5(12)7(14)6(13)4(2)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKTVARYLWEKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201740 | |

| Record name | Pentafluorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53526-74-2 | |

| Record name | Pentafluorobenzyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.